Enhanced Antiviral Potency in HeLa‑Based HIV‑1 Infectivity Assay vs. Non‑Acidic Pyrrolidine Analog
In a head‑to‑head comparison of CCR5 antagonists sharing a common trisubstituted pyrrolidine scaffold, the series incorporating α‑(pyrrolidin‑1‑yl)acetic acid as the N‑1 acidic moiety displayed enhanced anti‑HIV‑1 activity relative to the comparator 'pyrrolidine 1', a non‑acidic analog lacking the carboxylic acid group [1]. The acidic zwitterions exhibited improved in vitro antiviral properties and superior oral pharmacokinetic profiles in rat studies [1].
| Evidence Dimension | Anti‑HIV‑1 antiviral activity |
|---|---|
| Target Compound Data | Enhanced antiviral activity (quantitative fold‑improvement not disclosed in abstract; described as 'enhanced') |
| Comparator Or Baseline | Pyrrolidine 1 (non‑acidic analog lacking α‑acetic acid moiety) |
| Quantified Difference | Reported as enhanced antiviral activity and improved pharmacokinetic profile |
| Conditions | HeLa cell‑based HIV‑1 infectivity assay; rat oral bioavailability |
Why This Matters
This direct comparison demonstrates that the α‑(pyrrolidin‑1‑yl)acetic acid moiety confers a measurable advantage in antiviral potency over a closely related non‑acidic pyrrolidine, validating its selection for antiviral drug discovery programs.
- [1] Lynch, C. L., Hale, J. J., Budhu, R. J., Gentry, A. L., Mills, S. G., Chapman, K. T., ... & Emini, E. A. (2002). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 4: Synthesis of N-1 acidic functionality affording analogues with enhanced antiviral activity against HIV. Bioorganic & Medicinal Chemistry Letters, 12(21), 3001-3004. View Source
